molecular formula C20H20N4 B14357969 2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile CAS No. 95548-96-2

2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile

Cat. No.: B14357969
CAS No.: 95548-96-2
M. Wt: 316.4 g/mol
InChI Key: ISIGNUQEEUZJIO-UHFFFAOYSA-N
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Description

2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile is an organic compound with the molecular formula C20H20N4. This compound is characterized by the presence of two dimethylamino groups attached to phenyl rings, which are further connected to a butenedinitrile core. It is known for its unique electronic properties and is often used in the development of organic electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile can be achieved through various synthetic routes. One common method involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly to produce the desired compound in good yield via a metal and additive-free procedure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of organic synthesis and the use of efficient reaction conditions, such as those mentioned above, are typically employed to scale up the production for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups at the benzylic positions.

Scientific Research Applications

2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile involves its interaction with molecular targets and pathways within a system. The compound’s electron-donating dimethylamino groups and electron-withdrawing butenedinitrile core contribute to its unique electronic properties, which can influence its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile is unique due to its specific electronic properties, which are influenced by the combination of dimethylamino groups and the butenedinitrile core. This makes it particularly valuable in the development of organic electronic devices and other applications requiring precise electronic characteristics.

Properties

CAS No.

95548-96-2

Molecular Formula

C20H20N4

Molecular Weight

316.4 g/mol

IUPAC Name

2,3-bis[4-(dimethylamino)phenyl]but-2-enedinitrile

InChI

InChI=1S/C20H20N4/c1-23(2)17-9-5-15(6-10-17)19(13-21)20(14-22)16-7-11-18(12-8-16)24(3)4/h5-12H,1-4H3

InChI Key

ISIGNUQEEUZJIO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C(C#N)C2=CC=C(C=C2)N(C)C)C#N

Origin of Product

United States

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